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molecular formula C11H12ClN3O B8314321 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole CAS No. 57324-83-1

3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole

Cat. No. B8314321
M. Wt: 237.68 g/mol
InChI Key: KTFYDVLMHVFXNP-UHFFFAOYSA-N
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Patent
US03948928

Procedure details

In ethanol (10 ml) was dissolved ethyl 1,2-benzisoxazole-3-acetimidate hydrochloride (2.0 g) and thereto was added ethylenediamine (0.6 g) under ice-cooling and the mixture was allowed to stand at 5°C overnight. To the mixture was added ethanolic hydrochloric acid and the precipitated crystallines were separated by filtration and recrystallized from ethanol to give the desired compound (1.85 g). m.p. 223° to 228°C.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 1,2-benzisoxazole-3-acetimidate hydrochloride
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[O:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4]([CH2:11][C:12](=[NH:16])OCC)=[N:3]1.[CH2:17](N)[CH2:18][NH2:19].Cl>C(O)C>[ClH:1].[NH:19]1[CH2:18][CH2:17][N:16]=[C:12]1[CH2:11][C:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:2][N:3]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ethyl 1,2-benzisoxazole-3-acetimidate hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.O1N=C(C2=C1C=CC=C2)CC(OCC)=N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the precipitated crystallines were separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1C(=NCC1)CC1=NOC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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